molecular formula C18H20N2O2 B384499 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole CAS No. 488101-45-7

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole

Cat. No.: B384499
CAS No.: 488101-45-7
M. Wt: 296.4g/mol
InChI Key: NBCURTAYHLMSQJ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole is a chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzimidazole derivatives sharing the 1-(2-ethoxyethyl) structural motif have been extensively investigated in pharmacological research for their potent biological activities. Notably, closely related compounds have been identified as potent and selective histamine H1 receptor antagonists . These antagonists are valuable tools for studying histamine-mediated pathways, which are critical in allergic responses, inflammation, and anaphylaxis. In vivo studies of structural analogs have demonstrated significant efficacy in reducing antigen-induced bronchoconstriction and paw edema in animal models, highlighting their potential in immunology and inflammation research . The molecular mechanism involves competitive binding to the H1 receptor, effectively inhibiting histamine-induced smooth muscle contraction in various tissues, such as the ileum and trachea . From a chemical perspective, the ethoxyethyl side chain is known to influence the compound's solubility profile, potentially enhancing its interactions in biological systems . Researchers can utilize this high-purity compound for exploratory studies in medicinal chemistry, as a reference standard in analytical profiling, or for investigating new biological targets.

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-22-13-12-20-17-7-5-4-6-16(17)19-18(20)14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCURTAYHLMSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by alkylation with 2-ethoxyethyl bromide. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Synthesis of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with appropriate aldehydes or ketones.
  • Substitution Reactions : The introduction of the ethoxyethyl and methoxyphenyl groups can be accomplished via nucleophilic substitution methods.

Careful control of reaction conditions is crucial to achieve high yields and purity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria, showing promising results.

  • Case Study : A study highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating their potential as antibacterial agents .

Anticancer Properties

Benzimidazole derivatives have been explored for their anticancer properties, often targeting specific pathways involved in tumor growth.

  • Case Study : Research has shown that certain benzimidazole compounds inhibit proliferation in various cancer cell lines, including lung and breast cancer cells, indicating potential therapeutic applications in oncology .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazoles has also been documented, with some derivatives exhibiting effects comparable to traditional anti-inflammatory drugs.

  • Case Study : Studies have reported that certain benzimidazole derivatives significantly reduce edema in animal models, suggesting their utility in treating inflammatory conditions .

Summary of Applications

Application TypeDescriptionExample Findings
AntimicrobialEffective against bacterial and fungal infectionsMIC values indicate efficacy against Staphylococcus aureus and E. coli
AnticancerInhibits proliferation of cancer cell linesEffective against lung and breast cancer cells
Anti-inflammatoryReduces inflammation in animal modelsSignificant edema reduction compared to standard treatments

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Structural Features Pharmacological Activity Therapeutic Use Advantages Over Target Compound/Others
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole (Target) 1-(2-Ethoxyethyl), 2-(4-methoxyphenyl) substituents H1 receptor antagonism; antiallergic Allergic rhinitis, conjunctivitis High selectivity for H1 receptors; minimal CNS effects
KB-2413 (1-(2-Ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate) 1-(2-Ethoxyethyl), 2-(4-methylhomopiperazinyl) substituents Potent H1 antagonism; inhibits histamine release Allergic diseases 39x more potent than chlorpheniramine in vivo ; 110x higher therapeutic index
RU-31 (1-(2-diethylaminoethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazole) Imidazo[1,2-a]benzimidazole core; 2-(diethylaminoethyl) substituent 5-HT2A receptor antagonism; improves hemorheology Migraine prophylaxis Targets 5-HT2A receptors; reduces blood viscosity
Bilastine (2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropionic acid) Piperidine ring; carboxylic acid group H1 antagonism; non-sedative Allergic rhinitis Longer half-life; minimal CYP450 interaction
Emedastine (1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole) Diazepane ring substituent Topical H1 antagonism Allergic conjunctivitis Optimized for ocular use; low systemic absorption
Anticancer derivatives (e.g., 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole) Bulky benzyl/methoxy substituents Cytotoxic; DNA intercalation Cancer therapy Enhanced DNA binding; broader anticancer activity

Mechanistic and Efficacy Comparisons

  • H1 Receptor Antagonism :

    • The target compound and KB-2413 exhibit strong H1 receptor antagonism. KB-2413 is 27–39x more potent than chlorpheniramine in vivo and inhibits histamine-induced vascular permeability at 0.003–0.1 mg/kg .
    • Bilastine, while structurally distinct, achieves similar efficacy through piperidine-mediated receptor binding but lacks the homopiperazinyl group, which may reduce CNS penetration .
  • 5-HT2A Antagonism (RU-31): RU-31’s imidazo[1,2-a]benzimidazole core and diethylaminoethyl chain confer selectivity for 5-HT2A receptors, reducing migraine-associated hemorheological disturbances at 1 μM .
  • Topical Applications (Emedastine) :

    • Emedastine’s diazepane ring enhances ocular bioavailability, making it effective in treating allergic conjunctivitis with localized action .

Research Findings and Clinical Relevance

  • KB-2413 :

    • Inhibits anaphylactic histamine release (IC50: 10⁻⁸–10⁻⁷ M) and Schultz-Dale reactions, outperforming ketotifen by 1.6–3x .
    • Therapeutic index (TI) of 110 vs. chlorpheniramine’s TI of 1, indicating superior safety .
  • Anticancer Derivatives :

    • Methoxybenzyl-substituted analogs (e.g., 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole) show cytotoxicity via DNA intercalation, a mechanism absent in the target compound .

Biological Activity

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative, antifungal, and antibacterial properties, as well as insights from case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

Antiproliferative Activity

Research has shown that benzimidazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of several benzimidazole derivatives, finding that specific substitutions on the phenyl ring enhance this activity.

Key Findings:

  • The compound demonstrated effective inhibition against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 16.38 μM, indicating strong potential as an anticancer agent .
  • The structure-activity relationship (SAR) analysis suggests that increasing lipophilicity through alkyl chain substitutions correlates with enhanced antiproliferative effects .

Antifungal Activity

Benzimidazole derivatives are also recognized for their antifungal properties. The compound was tested against common fungal strains such as Candida albicans and Aspergillus niger.

Antifungal Efficacy:

  • Minimum inhibitory concentration (MIC) values were recorded at 64 μg/mL for both Candida albicans and Aspergillus niger, indicating moderate antifungal activity compared to standard antifungal agents .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various bacterial strains.

Results:

  • The compound showed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 8 μg/mL, 4 μg/mL, and 4 μg/mL respectively .
  • These results position the compound as a promising candidate for further development in antibacterial therapies.

The biological activity of benzimidazole derivatives is often linked to their ability to interfere with cellular processes such as DNA replication and mitochondrial function. The following mechanisms have been proposed:

  • Induction of apoptosis in cancer cells through mitochondrial membrane potential disruption .
  • Inhibition of tubulin polymerization, which is critical for cell division in both cancerous and bacterial cells .

Case Studies

Several studies have highlighted the potential therapeutic applications of benzimidazole derivatives:

  • Anticancer Applications : A study demonstrated that compounds similar to this compound effectively reduced tumor growth in vivo models by inducing apoptosis in cancer cells .
  • Antibacterial Efficacy : In a comparative study, the antibacterial activity of this compound was assessed alongside traditional antibiotics, revealing superior efficacy against resistant strains like MRSA .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Condensation Strategies : Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carbonyl-containing precursors. For 4-methoxyphenyl-substituted analogs, reactions often involve substituted benzaldehydes or acetophenones under acidic or catalytic conditions .
  • Solvent/Catalyst Optimization : Evidence from analogous syntheses highlights the use of polar aprotic solvents (e.g., DMF, DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency . For example, refluxing in ethanol with PTSA yielded 2-(4-methoxyphenyl)benzimidazole derivatives with >80% purity after recrystallization .
  • Challenges : Rearrangement reactions (e.g., Phillips–Ladenburg) may introduce heterocyclic diversity but face limitations in regioselectivity for specific substituents like the 2-ethoxyethyl group. Multi-step protocols, including alkylation post-cyclization, are recommended for introducing bulky side chains .

Q. How can the molecular structure and purity of this compound be validated experimentally?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions. For example, the 4-methoxyphenyl group shows distinct aromatic proton splitting patterns (δ 6.8–7.3 ppm) and a methoxy singlet (δ ~3.8 ppm) .
    • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) bonds confirm benzimidazole core and ether/alkoxy functionalities .
  • X-ray Crystallography : Single-crystal X-ray analysis provides definitive planar geometry verification. For similar derivatives, monoclinic crystal systems (e.g., space group P2₁/c) with intermolecular hydrogen bonding have been reported .
  • Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric consistency, with deviations <0.3% indicating high purity .

Q. What analytical methods are recommended for evaluating the purity and stability of this compound in pharmacological studies?

Methodological Answer:

  • Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients resolves benzimidazole derivatives effectively. Retention times should be calibrated against standards .
  • UV Spectroscopy : Quantitative analysis via absorbance maxima (e.g., 265–290 nm for benzimidazoles) in ethanol or methanol, with molar extinction coefficients (ε) used for concentration determination .
  • Stability Testing : Accelerated degradation studies under thermal (40–60°C) and photolytic conditions (ICH guidelines) monitor decomposition products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights exist for the pharmacological activity of 4-methoxyphenyl-substituted benzimidazoles, and how can these be investigated?

Methodological Answer:

  • Gene Expression Profiling : For anti-inflammatory or anticancer activity, RNA-seq or qRT-PCR (e.g., using A549 lung adenocarcinoma cells) identifies differentially expressed genes (e.g., NF-κB, COX-2). Normalization against β-actin and statistical analysis (Kruskal-Wallis/Dunn’s tests) are critical .
  • Molecular Docking : Tools like AutoDock Vina simulate binding interactions with targets (e.g., Hedgehog pathway proteins). For example, benzimidazoles with 4-methoxyphenyl groups show strong binding to Smoothened receptor pockets (docking scores ≤ -8.0 kcal/mol) .
  • In Vivo Models : Murine models of inflammation (e.g., carrageenan-induced paw edema) assess dose-dependent efficacy, with histopathology and cytokine ELISA validating mechanisms .

Q. How can supramolecular assembly strategies enhance the material science applications of this compound?

Methodological Answer:

  • Coordination Polymers : The ethoxyethyl side chain facilitates metal coordination (e.g., Ru²⁺, Cu²⁺) to form stimuli-responsive frameworks. For example, ruthenium-benzimidazole zwitterions exhibit catalytic activity in Heck-Mizoroki cross-coupling reactions under microwave irradiation .
  • Drug Delivery Systems : Functionalization with cyclodextrin or calixarene enables encapsulation of small molecules (e.g., anticancer drugs). pH-responsive release is monitored via fluorescence spectroscopy in simulated physiological buffers .
  • Nanoarchitectures : Self-assembly into nanowires or microflowers is achieved through solvent evaporation or hydrothermal methods, characterized by SEM/TEM .

Q. What computational approaches are used to predict the reactivity and electronic properties of this benzimidazole derivative?

Methodological Answer:

  • DFT Studies : Gaussian 09/B3LYP/6-311++G(d,p) calculations determine HOMO-LUMO gaps (e.g., ~4.5 eV for similar derivatives), charge transfer dynamics, and electrostatic potential maps. Vibrational frequencies are compared to experimental IR data .
  • Molecular Dynamics (MD) : GROMACS simulations model interactions in biological membranes (e.g., lipid bilayer penetration) or solvent stability (e.g., aqueous/organic interfaces). Trajectory analysis (RMSD, Rg) assesses conformational flexibility .
  • ADMET Prediction : SwissADME or pkCSM tools estimate bioavailability (%ABS = 60–70%), CYP450 inhibition, and toxicity endpoints (e.g., Ames test negativity) .

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